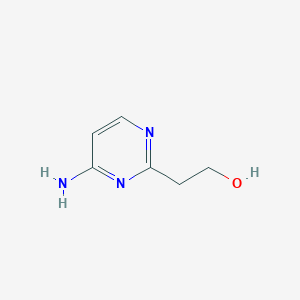

2-(4-Aminopyrimidin-2-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-(4-aminopyrimidin-2-yl)ethanol |

InChI |

InChI=1S/C6H9N3O/c7-5-1-3-8-6(9-5)2-4-10/h1,3,10H,2,4H2,(H2,7,8,9) |

InChI Key |

UDUIHYZZMCRBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1N)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 2-(4-Aminopyrimidin-2-yl)ethanol Synthesis

The synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol can be approached through several strategic pathways. These strategies primarily revolve around the formation of the central pyrimidine (B1678525) ring and the introduction of the requisite amino and ethanol (B145695) groups. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and the stereochemical control required.

Condensation Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring is a cornerstone of the synthesis. Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or an alcohol, are the most common and versatile methods for forming this heterocyclic system.

A widely utilized method for the synthesis of 2-aminopyrimidines involves the condensation of guanidine (B92328) with a 1,3-dicarbonyl compound or its equivalent. google.comchemicalbook.comgoogle.com Guanidine serves as the N-C-N building block, providing the nitrogen atoms at positions 1 and 3, as well as the amino group at position 2 of the final pyrimidine ring.

The general mechanism involves the reaction of guanidine with a β-dicarbonyl compound, leading to the formation of a dihydropyrimidine (B8664642) intermediate, which then aromatizes to the pyrimidine. The selection of the dicarbonyl precursor is critical as it dictates the substituents at positions 4, 5, and 6 of the pyrimidine ring. For the synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol, a precursor containing a latent or protected ethanol group at the appropriate position would be required.

A plausible precursor for this reaction would be a β-keto ester or a related dicarbonyl compound that bears a protected hydroxyethyl (B10761427) group. For instance, the condensation of guanidine with a compound such as ethyl 4-(benzyloxy)-3-oxobutanoate could theoretically yield a pyrimidine with a protected ethanol group at the 2-position, which can be subsequently deprotected.

| Precursor 1 | Precursor 2 | Product | Reference |

| Guanidine | 1,3-Dicarbonyl Compound | 2-Aminopyrimidine (B69317) Derivative | google.comchemicalbook.comgoogle.com |

| Guanidine Hydrochloride | Aldehydes and β-dicarbonyl compounds | 2-Amino-3,4-dihydropyrimidines | researchgate.net |

| Guanidine Nitrate | Acylethynylpyrroles | Pyrrole–aminopyrimidine ensembles | researchgate.net |

Table 1: Examples of Condensation Reactions Involving Guanidine

Cyclocondensation reactions offer another powerful strategy for the synthesis of the pyrimidine core. researchgate.net These reactions involve the formation of the ring in a single step from multiple components or from a linear precursor that undergoes intramolecular cyclization. A study on the synthesis of pyrazolo-pyrimido[1,2-c]pyrimidines utilized a multi-step route involving acid-catalyzed condensation reactions. mdpi.com While not directly yielding the target molecule, the principles of cyclization are applicable.

Another relevant approach is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. researchgate.net While traditionally used for dihydropyrimidines, modifications of this reaction using guanidine can lead to 2-aminopyrimidines. The challenge in adapting this for the synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol lies in the design of a suitable aldehyde or dicarbonyl component that carries the ethanol functionality.

Incorporation of the Ethanol Moiety

The introduction of the ethanol group at the 2-position of the 4-aminopyrimidine (B60600) ring is a key synthetic challenge. This can be achieved either by using a precursor that already contains the ethanol moiety or by a post-synthetic functional group transformation.

One of the most direct methods involves the use of a precursor that already contains the desired ethanol side chain. For instance, a substituted amine bearing a hydroxyethyl group could be reacted to form the pyrimidine ring. While specific examples for 2-(4-Aminopyrimidin-2-yl)ethanol are not readily found in the literature, analogous syntheses provide a conceptual framework. For example, the synthesis of various N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives involves the reaction of a carbaldehyde with 2-[(4-aminopentyl)(ethyl)amino]ethanol. mdpi.com This highlights the principle of incorporating a pre-functionalized amine.

In the context of 2-(4-Aminopyrimidin-2-yl)ethanol, a hypothetical precursor could be a guanidine derivative where one of the amino groups is substituted with a 2-hydroxyethyl group. The cyclization of this precursor with an appropriate C3 fragment would directly install the desired side chain.

An alternative strategy involves the formation of the 4-aminopyrimidine ring with a precursor group at the 2-position that can be subsequently converted into an ethanol group. A common approach is the reduction of a carboxylic acid or ester group. For example, a 2-ethoxycarbonyl-4-aminopyrimidine could be synthesized and then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding 2-hydroxymethylpyrimidine, which could then potentially be homologated to the ethanol derivative.

A patent for the synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol describes the reduction of a nitro group to an amino group in the presence of an alcohol solvent using a palladium catalyst. google.com This demonstrates a functional group transformation on a molecule that already contains an ethanol moiety, suggesting that the ethanol group is stable under certain reduction conditions.

| Starting Material | Reagents | Product | Reference |

| 2-Ethoxycarbonyl-4-aminopyrimidine | LiAlH4 | 2-(Hydroxymethyl)-4-aminopyrimidine | (Hypothetical) |

| 2-Methyl-4-aminopyrimidine | NBS, KCN, H3O+, LiAlH4 | 2-(4-Aminopyrimidin-2-yl)ethanol | (Hypothetical) |

| (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | Pd/C, Alcohol | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol | google.com |

Table 2: Examples of Functional Group Transformations to Yield an Ethanol Moiety

The synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol presents a formidable challenge that can be addressed through a variety of strategic approaches. The formation of the pyrimidine ring via condensation reactions, particularly those involving guanidine, remains a fundamental and highly adaptable method. The incorporation of the ethanol moiety can be achieved either through the use of pre-functionalized precursors or by the post-synthetic modification of a suitably substituted pyrimidine ring. While direct, documented syntheses of this specific compound are scarce, the principles outlined in this article, drawn from analogous heterocyclic syntheses, provide a solid foundation for the rational design of effective synthetic routes. Further research and development in this area are likely to yield more efficient and scalable methods for the production of this and related pyrimidine derivatives.

Catalytic and Solvent-Free Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient reaction protocols. In the context of pyrimidine synthesis, both catalytic and solvent-free methods have demonstrated significant promise.

Solvent-free synthesis represents a green chemistry approach that often leads to high yields and simplified purification. For instance, a range of 2-aminopyrimidine derivatives have been successfully synthesized by heating a mixture of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at 80–90 °C without any solvent. mdpi.com This "fusion" method avoids the use of volatile organic compounds and can produce good to excellent yields. mdpi.com Similarly, multi-component reactions under solvent-free conditions have been developed for related heterocyclic systems like 4-substituted aminopyrido[2,3-d]pyrimidines, showcasing the broad applicability of this approach. mdpi.com Another strategy involves conducting reactions in an aqueous ethanol medium, which can proceed efficiently without a catalyst, further enhancing the green credentials of the synthesis. rsc.org

Catalytic approaches offer another avenue for efficient synthesis. Lewis acids, such as aluminum oxide (Al₂O₃), have been employed to catalyze the formation of intermediate iminonitriles from nitrostyrenes and 2-aminopyridines, which are precursors to related N-heterocycles. nih.gov For the synthesis of analogous amino-ethanol structures like 2-(4-aminophenyl)ethanol, heterogeneous catalysts such as Platinum-Tin Dioxide on a carbon support (Pt-SnO₂/C) have been used for the reduction of a nitro group under mild conditions. chemicalbook.com

Reaction Conditions and Optimization in Synthetic Pathways

The success of any synthetic route to 2-(4-Aminopyrimidin-2-yl)ethanol or its derivatives hinges on the careful optimization of reaction conditions. Key parameters include the choice of solvent, operating temperature and pressure, and the specific catalysts and reagents employed.

Solvent Systems and Reaction Media

The choice of solvent is critical as it can influence reaction rates, yields, and the solubility of reactants and products. A wide array of solvents has been utilized in the synthesis of pyrimidines and related amino alcohols.

Commonly used protic solvents include alcohols like ethanol, methanol (B129727), and isopropanol. mdpi.commdpi.comhumanjournals.comresearchgate.net Ethanol is frequently used not only as a reaction medium but also as a solvent for recrystallization to purify the final product. mdpi.com An aqueous ethanol mixture has been successfully used as a green medium for catalyst-free multicomponent synthesis. rsc.org Methanol is another common choice, particularly in catalytic reductions and for dissolving reagents. chemicalbook.comresearchgate.net In some syntheses, a mixture of solvents is required; for example, the separation of certain amino alcohol enantiomers necessitates a precisely defined mixture of acetonitrile (B52724) and ethanol. google.com

Aprotic solvents, both polar and non-polar, also play a significant role. These include tetrahydrofuran (B95107) (THF), 1,4-dioxane, dimethylformamide (DMF), acetonitrile, and dichloromethane (B109758) (DCM). nih.govgoogle.com The selection is often based on the specific reaction step, such as using THF and methanol for their low boiling points, which simplifies post-reaction work-up. google.com

Table 1: Solvent Systems in the Synthesis of Pyrimidine Derivatives and Amino Alcohols

| Solvent/System | Reaction Type | Reference |

|---|---|---|

| Solvent-Free | Nucleophilic substitution | mdpi.com |

| Aqueous Ethanol (1:1) | Multicomponent synthesis | rsc.org |

| Ethanol | Esterification, Crystallization | mdpi.commdpi.com |

| Methanol | Catalytic reduction | chemicalbook.com |

| Isopropyl Alcohol | Imine formation | humanjournals.com |

| Tetrahydrofuran (THF) | Substitution, Oxidation | google.com |

| Dichloromethane (DCM) | Oxidation | mdpi.com |

Temperature and Pressure Parameters

Reaction temperature is a crucial parameter that directly affects reaction kinetics. Most syntheses of pyrimidine derivatives are conducted at atmospheric pressure, with temperature control being the primary focus.

Elevated Temperatures: Many reactions require heating to proceed at a reasonable rate. Solvent-free syntheses of 2-aminopyrimidine derivatives are typically conducted at 80–90 °C. mdpi.com Esterification reactions and catalyst-free syntheses in aqueous ethanol have been performed at temperatures around 80-85 °C under reflux conditions. rsc.orgmdpi.com

Moderate Temperatures: Catalytic hydrogenations are often carried out at slightly elevated temperatures, such as 68 °C, to facilitate the reaction without degrading the catalyst or products. chemicalbook.com

Room Temperature: Some reaction steps can be performed at ambient or room temperature. For example, the transformation of α-iminonitriles into N-(pyridin-2-yl)imidates using cesium carbonate proceeds efficiently at room temperature. nih.gov The hydrolysis of esters to carboxylic acids using sodium hydroxide (B78521) in methanol can also be stirred at room temperature for several hours. mdpi.com

Table 2: Temperature Parameters in Synthetic Protocols

| Temperature | Synthetic Step | Reference |

|---|---|---|

| 160 °C | Flow synthesis of an intermediate | researchgate.net |

| 120 °C | Flow synthesis of an intermediate | researchgate.net |

| 80–90 °C | Solvent-free nucleophilic substitution | mdpi.com |

| 85 °C | Esterification under reflux | mdpi.com |

| 80 °C | Catalyst-free multicomponent synthesis | rsc.org |

| 68 °C | Catalytic reduction of a nitro group | chemicalbook.com |

| Room Temperature | Imidate formation, Hydrolysis | nih.govmdpi.com |

Role of Catalysts and Reagents

The choice of catalysts and reagents is fundamental to directing the chemical transformation towards the desired product with high yield and selectivity.

Catalysts:

Heterogeneous Catalysts: Pt-SnO₂/C is an example of a solid-supported catalyst used for the reduction of nitroarenes to anilines, a key transformation in synthesizing amino-functionalized compounds. chemicalbook.com The catalyst can be easily removed by filtration after the reaction.

Lewis Acid Catalysts: Al₂O₃ has been used as a heterogeneous Lewis acid catalyst to promote the formation of α-iminonitriles. nih.gov

Acid/Base Catalysis: Concentrated sulfuric acid (H₂SO₄) is a common acid catalyst for esterification reactions. mdpi.com Triethylamine is frequently used as a base to neutralize acidic byproducts, such as HCl, in nucleophilic substitution reactions. mdpi.com Cesium carbonate (Cs₂CO₃) acts as a base to facilitate the conversion of iminonitriles to imidates in alcoholic media. nih.gov

Reagents:

Reducing Agents: For the reduction of an imine to an amine, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is often preferred. humanjournals.com

Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA) is a reagent used for the oxidation of nitrogen in a pyridine (B92270) ring to form an N-oxide. mdpi.com

Coupling and Activating Reagents: Reagents like (Boc)₂O are used to protect amine groups during multi-step syntheses. google.com

Isolation and Purification Techniques in Synthetic Research

After the chemical reaction is complete, the target compound must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and reagents.

Precipitation and Recrystallization Strategies

Precipitation and recrystallization are the most common and effective techniques for purifying solid organic compounds like 2-(4-Aminopyrimidin-2-yl)ethanol and its derivatives.

Precipitation: This technique is often used as the first step in isolating the crude product. In many syntheses of aminopyrimidines, the reaction is quenched by adding distilled water to the mixture. mdpi.com This causes the organic product, which is often insoluble in water, to precipitate out of the solution. The solid precipitate can then be collected by simple filtration. mdpi.com

Recrystallization: This is a powerful purification technique that relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. Ethanol is a frequently cited solvent for the recrystallization of aminopyrimidine derivatives. mdpi.com The crude product is dissolved in a minimum amount of hot ethanol, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration and dried. In cases where a product does not readily precipitate from water, the mixture may be dried under a vacuum and the resulting crude solid purified by crystallization from a solvent like ethanol. mdpi.com

Chromatographic Separation Methods

The purification of 2-(4-aminopyrimidin-2-yl)ethanol and related derivatives is crucial for obtaining materials of high purity, which is essential for their subsequent use in research and development. Due to the polar nature of the compound, stemming from the presence of both an amino and a hydroxyl group, column chromatography is a widely employed technique for its separation from reaction mixtures and impurities.

Silica gel is the most common stationary phase used for the purification of pyrimidine derivatives. nih.govacs.org Given the polarity of 2-(4-aminopyrimidin-2-yl)ethanol, a polar mobile phase is required to ensure adequate elution from the column. A common strategy involves the use of a solvent gradient, starting with a less polar solvent system and gradually increasing the polarity. This allows for the separation of less polar impurities first, followed by the elution of the target compound.

For instance, a typical purification might start with a mobile phase of dichloromethane (DCM) or ethyl acetate (B1210297), with the polarity being incrementally increased by the addition of methanol or ethanol. The precise gradient and solvent composition will depend on the specific impurities present in the crude reaction mixture.

Table 1: Exemplary Chromatographic Separation Parameters for Aminopyrimidine Derivatives

| Stationary Phase | Mobile Phase System (Gradient) | Typical Application |

| Silica Gel 60 | Dichloromethane (DCM) / Methanol (MeOH) (100:0 to 90:10) | Purification of polar aminopyrimidine derivatives from less polar starting materials. |

| Silica Gel 60 | Ethyl Acetate (EtOAc) / Hexane with increasing EtOAc | Separation of moderately polar pyrimidine intermediates. |

| Reversed-Phase C18 | Water / Acetonitrile with a gradient of increasing Acetonitrile | Purification of highly polar or water-soluble pyrimidine derivatives. |

This table presents hypothetical yet scientifically plausible chromatographic conditions based on the separation of structurally similar compounds.

Reaction Monitoring via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions that produce 2-(4-aminopyrimidin-2-yl)ethanol. rjpbcs.com It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product.

For effective monitoring, a suitable mobile phase must be chosen that provides good separation between the starting materials, the product, and any significant byproducts. Given the polar characteristics of 2-(4-aminopyrimidin-2-yl)ethanol, a relatively polar solvent system is generally required. A mixture of a moderately polar solvent, such as ethyl acetate or dichloromethane, with a more polar solvent like methanol is often effective. The ratio of the solvents is optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots on the TLC plate.

Visualization of the spots on the TLC plate is commonly achieved using non-destructive methods like UV light, as the pyrimidine ring is UV-active. youtube.comlibretexts.org Destructive methods, involving chemical stains, can also be employed for compounds that are not UV-active or to gain additional information about the nature of the separated compounds. epfl.chsilicycle.com

Table 2: Typical TLC Parameters for Monitoring the Synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Expected Observation |

| Silica Gel F254 | Dichloromethane : Methanol (95:5) | UV light (254 nm) | The product, being polar, will have a lower Rf value compared to less polar starting materials. |

| Silica Gel F254 | Ethyl Acetate : Methanol (9:1) | UV light (254 nm) | Good separation of the polar product from non-polar impurities. |

| Silica Gel | Iodine Vapor | Iodine Chamber | Development of brown spots for compounds that complex with iodine. |

| Silica Gel | Ninhydrin Stain | Heat | Appearance of colored spots (often purple or yellow) for primary and secondary amines. |

This table provides representative TLC conditions that would be suitable for monitoring the synthesis of the target compound, based on established practices for similar molecules.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations of the Aminopyrimidine Core

The aminopyrimidine moiety offers several avenues for derivatization, primarily involving the exocyclic amino group and the aromatic ring itself.

The primary amino group at the C4 position and the electron-rich pyrimidine (B1678525) ring can undergo various substitution reactions.

Halogenation: Direct halogenation of 2-aminopyrimidines typically occurs at the electron-rich C5 position. However, a more versatile transformation involves the conversion of the C4 amino group into a halide, which can then serve as a handle for further functionalization. The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide (Cl, Br) or cyano group. wikipedia.orgorganic-chemistry.orgbyjus.com This two-step process involves:

Diazotization: The primary amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or HBr) at low temperatures (0–5 °C) to form a diazonium salt.

Displacement: The resulting diazonium salt is then treated with a copper(I) halide (CuCl or CuBr) to yield the corresponding 4-halopyrimidine derivative. masterorganicchemistry.com

This transformation replaces the amino group with a halogen, which is a versatile leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

Amination: While the starting material already possesses an amino group, this term can also refer to the introduction of different or additional amino functionalities. Following the halogenation of the C4 position as described above, the resulting 4-halopyrimidine can undergo palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction allows for the introduction of a wide variety of primary or secondary amines under relatively mild conditions, using a palladium catalyst and a suitable phosphine (B1218219) ligand. thieme-connect.comacs.orgrsc.org This strategy provides access to a diverse library of N-substituted 4-aminopyrimidine (B60600) derivatives.

| Reaction Type | Reagents & Conditions | Expected Product |

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl, 0-5 °C2. CuCl | 2-(4-Chloropyrimidin-2-yl)ethanol |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr, 0-5 °C2. CuBr | 2-(4-Bromopyrimidin-2-yl)ethanol |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene) | 2-(4-(R¹R²-amino)pyrimidin-2-yl)ethanol |

The primary amino group at the C4 position can be readily formylated to yield the corresponding formamide (B127407) derivative. This reaction is often employed as a protective strategy or to introduce a key structural element for further cyclization reactions. Common methods for the formylation of amines include treatment with formic acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640), or using a mixed anhydride system. google.comnih.gov More recent protocols describe rapid, high-yield N-formylation using a one-pot procedure with formic acid, acetic anhydride, and pyridine (B92270). nih.gov This transformation is generally high-yielding and specific to the amino group without affecting the hydroxyl group of the ethanol (B145695) side chain under controlled conditions.

| Reagent | Conditions | Expected Product |

| Formic Acid / Acetic Anhydride | Stirring at room temperature or gentle heating | N-(2-(2-hydroxyethyl)pyrimidin-4-yl)formamide |

| Formic Acid / DCC | Dichloromethane (B109758) (DCM) solvent, room temperature | N-(2-(2-hydroxyethyl)pyrimidin-4-yl)formamide |

| Ethyl Formate | Refluxing in a suitable solvent | N-(2-(2-hydroxyethyl)pyrimidin-4-yl)formamide |

Employment as a Synthetic Intermediate in Heterocyclic Synthesis

The derivatization of 2-(4-Aminopyrimidin-2-yl)ethanol, particularly through oxidation of the side chain, creates valuable synthons for constructing fused heterocyclic systems. The oxidation product, 2-(4-aminopyrimidin-2-yl)acetaldehyde, is an ortho-amino-substituted aldehyde. Such compounds are key precursors for building fused ring systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.net

For example, the ortho-amino aldehyde can undergo condensation reactions with a variety of active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base catalyst. This type of reaction, often a Friedländer-type annulation, leads to the formation of a new six-membered ring fused to the pyrimidine core. The specific product depends on the nature of the active methylene compound used, providing a modular approach to a wide range of fused pyrimidine derivatives. frontiersin.org

Formation of Fused Pyrimidine Ring Systems

The 2-(4-aminopyrimidin-2-yl)ethanol scaffold is a key precursor for the synthesis of various fused pyrimidine ring systems. These reactions typically involve the participation of the amino group in cyclization reactions with suitable reagents to construct new rings fused to the pyrimidine core.

One common strategy involves the reaction of 2-aminopyrimidine (B69317) derivatives with bifunctional reagents. For instance, the amino group can react with α,β-unsaturated carbonyl compounds or their equivalents to form pyrimido[1,2-a]pyrimidines, imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. nih.govmdpi.com The specific fused system obtained depends on the nature of the second reactant.

The synthesis of fused pyrimidine derivatives can be achieved through various methods, including traditional heating and more modern techniques like microwave irradiation. sciencescholar.us Microwave-assisted synthesis, often carried out in solvent-free conditions, has been shown to be an efficient method for preparing fused pyrimidine systems, offering advantages such as reduced reaction times and increased yields. sciencescholar.usnih.gov For example, the reaction of 2-aminopyrimidine with α-bromoketones, activated by an aluminum-based catalyst under microwave irradiation, provides a convenient route to imidazo[1,2-a]pyrimidines. researchgate.net

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to fused pyrimidines. sciencescholar.us These reactions, where multiple starting materials react in a single step, allow for the rapid assembly of complex molecular architectures. nih.gov For example, a one-pot reaction involving an aminopyrimidine, an aldehyde, and an active methylene compound can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. frontiersin.org The use of green chemistry principles, such as using water as a solvent or employing solid-phase synthesis, has also been applied to the synthesis of fused pyrimidines, making the processes more environmentally friendly. sciencescholar.usfrontiersin.org

The table below summarizes various approaches to the synthesis of fused pyrimidine systems, some of which are applicable to derivatives of 2-(4-aminopyrimidin-2-yl)ethanol.

| Fused System | Reactants | Conditions | Reference |

| Imidazo[1,2-a]pyrimidines | 2-Aminopyrimidine, α-bromoketones | Al₂O₃, Microwave, Solvent-free | researchgate.net |

| Pyrimido[4,5-d]pyrimidines | 4(6)-Aminouracil, Thiourea, Aromatic aldehydes | Acidic catalyst, 120 °C | sci-hub.se |

| Pyrano[2,3-d]pyrimidines | Aldehydes, Malononitrile, Barbituric acid | Ionic liquid, Reflux | sci-hub.se |

| Thiazolo[3,2-a]pyrimidines | 2-Aminobenzothiazole, Aromatic aldehydes, Ethyl acetoacetate | Multi-step synthesis | sci-hub.se |

Multi-component Reactions and Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov These reactions are highly atom-economical and efficient, making them attractive for the rapid generation of molecular diversity. nih.gov The 2-(4-aminopyrimidin-2-yl)ethanol molecule, with its reactive amino and hydroxyl groups, is a potential candidate for participation in various MCRs.

The amino group of the pyrimidine ring can act as the amine component in well-known MCRs such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org Similarly, the Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov The incorporation of 2-(4-aminopyrimidin-2-yl)ethanol into these reaction schemes would lead to the synthesis of complex molecules bearing the pyrimidine moiety.

The Biginelli reaction, another important MCR, is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov While the core structure of 2-(4-aminopyrimidin-2-yl)ethanol does not directly participate as a primary component in the classical Biginelli reaction, its derivatives or related aminopyrimidine structures can be employed in MCRs to build fused pyrimidine systems. sciencescholar.us For example, one-pot syntheses of 2-amino-3-cyanopyridine (B104079) derivatives have been developed using MCR strategies under solvent-free conditions. researchgate.net

The development of green chemistry approaches has further enhanced the utility of MCRs. sciencescholar.us The use of microwave irradiation, ultrasound, and environmentally benign solvents like water can significantly improve the efficiency and sustainability of these reactions. sciencescholar.usfrontiersin.org For instance, the synthesis of fused 4-amino pyrimidine derivatives has been achieved through a solid-phase one-pot MCR accelerated by microwave irradiation. sciencescholar.us

The table below provides examples of MCRs that are relevant to the synthesis of complex molecules, some of which could potentially involve 2-(4-aminopyrimidin-2-yl)ethanol or its derivatives.

| Reaction Name | Components | Product | Reference |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | beilstein-journals.org |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | nih.gov |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid | mdpi.com |

Role in Schiff Base Formation

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (azomethine group). frontiersin.orgpsu.edu They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egchemsociety.org.ng The amino group of 2-(4-aminopyrimidin-2-yl)ethanol can readily participate in Schiff base formation.

The synthesis of Schiff bases derived from aminopyrimidines is generally straightforward, often involving the reaction of the aminopyrimidine with a suitable aldehyde or ketone in a solvent such as ethanol or methanol (B129727). niscpr.res.in The reaction can be catalyzed by a few drops of an acid, like glacial acetic acid or sulfuric acid, or a base. niscpr.res.inijacskros.com In some cases, the reaction proceeds efficiently without a catalyst. chemsociety.org.ng The reaction conditions can vary, from stirring at room temperature to refluxing or using microwave irradiation to accelerate the process. niscpr.res.inijacskros.com

The formation of the Schiff base is confirmed by spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a characteristic band for the C=N stretching vibration is a key indicator of Schiff base formation. niscpr.res.in In nuclear magnetic resonance (NMR) spectroscopy, the signal for the azomethine proton (-CH=N-) typically appears in the downfield region of the ¹H NMR spectrum. psu.edu

The reactivity of the carbonyl compound plays a role in the ease of Schiff base formation. Aromatic aldehydes are often used due to the stability of the resulting conjugated Schiff base. unsri.ac.id A variety of substituted aldehydes can be employed to synthesize a library of Schiff base derivatives with diverse electronic and steric properties. niscpr.res.in

The table below presents examples of reaction conditions for the synthesis of Schiff bases from aminopyrimidines and carbonyl compounds.

| Amine | Carbonyl Compound | Catalyst/Solvent | Conditions | Reference |

| 2-Aminopyrimidine | Substituted Benzaldehydes | Glacial Acetic Acid / Methanol or Ethanol | Conventional heating or Microwave irradiation | niscpr.res.in |

| 4-Aminophenazone | Active Aldehydes | Not specified | Not specified | psu.edu |

| 2-Aminopyridine | 4-Ethoxybenzaldehyde | None / Ethanol or Ethanol-water | Refluxing or Stirring at room temperature | researchgate.net |

| L-Glycine | 4-Hydroxybenzaldehyde | Potassium Hydroxide (B78521) / Methanol | Stirring at room temperature | chemsociety.org.ng |

| 2-Aminophenol | 2-Hydroxybenzaldehyde | None / Ethanol | Heating and cooling | nih.gov |

Spectroscopic Data for 2-(4-Aminopyrimidin-2-yl)ethanol Not Available in Public Scientific Literature

Extensive searches of academic and scientific databases have revealed no specific, publicly available experimental data for the advanced spectroscopic characterization of the chemical compound 2-(4-Aminopyrimidin-2-yl)ethanol. Despite targeted searches for its ¹H NMR, ¹³C NMR, and various mass spectrometry analyses, no research publications or patents containing this specific information could be located.

Therefore, the detailed article focusing on the spectroscopic characterization of 2-(4-Aminopyrimidin-2-yl)ethanol, as outlined in the user's request, cannot be generated at this time. The creation of scientifically accurate data tables and detailed research findings for the specified analytical techniques is contingent on the availability of experimental results from scholarly sources.

While spectral data for structurally related compounds—such as various aminopyrimidines, 2-aminopyrimidine, and molecules with ethanol groups attached to other aromatic rings—are available, this information is not directly applicable to 2-(4-Aminopyrimidin-2-yl)ethanol and cannot be used to accurately describe its unique spectroscopic properties.

Further research or de novo synthesis and characterization of 2-(4-Aminopyrimidin-2-yl)ethanol would be required to produce the specific data needed to fulfill the request.

Advanced Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of 2-(4-Aminopyrimidin-2-yl)ethanol by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups and elucidating the molecular structure of 2-(4-Aminopyrimidin-2-yl)ethanol. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

The high-frequency region of the spectrum is dominated by the stretching vibrations of the O-H and N-H groups. The hydroxyl (-OH) group of the ethanol (B145695) moiety typically exhibits a broad absorption band in the range of 3200-3600 cm⁻¹, the broadening of which is indicative of intermolecular hydrogen bonding. The amino (-NH₂) group attached to the pyrimidine (B1678525) ring gives rise to two distinct bands: an asymmetric stretching vibration usually appearing around 3400-3500 cm⁻¹ and a symmetric stretching vibration near 3300-3400 cm⁻¹. For related 2-aminopyrimidine (B69317) derivatives, characteristic N-H stretching bands for the amino group have been observed at approximately 3503 cm⁻¹ and 3380 cm⁻¹ ajol.info.

The C-H stretching vibrations of the pyrimidine ring and the ethanol chain are expected in the 2850-3100 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyrimidine ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethanol group are found just below 3000 cm⁻¹.

The fingerprint region, from 1700 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. The C=N and C=C stretching vibrations of the pyrimidine ring are expected to produce a series of sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹. The in-plane bending vibration (scissoring) of the amino group is anticipated around 1600-1650 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is expected as a strong band between 1000 cm⁻¹ and 1075 cm⁻¹.

Table 1: Expected FTIR Spectral Data for 2-(4-Aminopyrimidin-2-yl)ethanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | O-H Stretch | Hydroxyl |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Amino |

| 3100 - 3000 | C-H Stretch | Pyrimidine Ring |

| 3000 - 2850 | C-H Stretch | Ethanol Chain |

| 1650 - 1600 | N-H Bend (Scissoring) | Amino |

| 1650 - 1400 | C=C and C=N Stretch | Pyrimidine Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 1075 - 1000 | C-O Stretch | Primary Alcohol |

Raman Spectroscopy for Vibrational Signatures

Raman spectroscopy serves as a valuable complementary technique to FTIR for the vibrational analysis of 2-(4-Aminopyrimidin-2-yl)ethanol. While FTIR is sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations, providing a more complete vibrational profile of the molecule.

The symmetric breathing vibrations of the pyrimidine ring, which involve the concerted expansion and contraction of the ring, are expected to produce a strong and sharp signal in the Raman spectrum, typically in the 950-1050 cm⁻¹ range. These modes are often weak or absent in the FTIR spectrum. The C-C stretching vibrations within the pyrimidine ring and the C-C bond of the ethanol substituent would also be readily observable in the Raman spectrum.

The symmetric N-H stretching vibration of the amino group, while visible in FTIR, may also appear as a distinct peak in the Raman spectrum. The non-polar C-H bonds of the ethanol chain will also give rise to characteristic Raman signals. Due to its non-polar nature, the C-C backbone of the ethanol substituent is expected to show a noticeable Raman signal.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 2-(4-Aminopyrimidin-2-yl)ethanol. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a detailed molecular portrait.

A single-crystal X-ray diffraction study would reveal the planar geometry of the pyrimidine ring. The C-N bond lengths within the ring and the C-N bond connecting the amino group to the ring would be precisely determined, providing insight into the degree of electron delocalization. The bond lengths and angles of the ethanol substituent would confirm its geometry.

Crucially, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. It is anticipated that the crystal structure would be stabilized by a network of hydrogen bonds. The hydroxyl group of the ethanol moiety and the amino group are both potent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the amino group can act as hydrogen bond acceptors. These interactions would play a critical role in the supramolecular assembly of the compound in the solid state.

Table 2: Expected X-ray Crystallographic Parameters for 2-(4-Aminopyrimidin-2-yl)ethanol

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |

| Space Group | P2₁/c or P-1 (Examples) |

| C-N Bond Lengths (pyrimidine) | ~1.33 - 1.38 Å |

| C-C Bond Lengths (pyrimidine) | ~1.37 - 1.40 Å |

| C-N Bond Length (amino) | ~1.36 - 1.40 Å |

| C-O Bond Length (ethanol) | ~1.43 Å |

| Hydrogen Bonding | Extensive network involving OH···N, NH···N, and NH···O interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within 2-(4-Aminopyrimidin-2-yl)ethanol. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The pyrimidine ring is the primary chromophore in this molecule.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic pyrimidine ring. These transitions, involving the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals, typically occur at shorter wavelengths (higher energy), likely below 280 nm.

The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima of the pyrimidine ring due to n → π* transitions. The non-bonding electrons on the nitrogen atom of the amino group can be promoted to the π* orbitals of the ring. These transitions are generally of lower intensity than π → π* transitions and would appear at longer wavelengths. The hydroxyl group of the ethanol substituent is also an auxochrome and may have a minor influence on the electronic spectrum. The solvent used for the analysis can also impact the position and intensity of the absorption bands.

Table 3: Expected UV-Vis Spectral Data for 2-(4-Aminopyrimidin-2-yl)ethanol

| Wavelength (λmax) | Electronic Transition | Chromophore/Auxochrome |

| ~220 - 280 nm | π → π | Pyrimidine Ring |

| ~280 - 320 nm | n → π | Pyrimidine Ring / Amino Group |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of DFT calculations. nih.gov

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The process yields key geometric parameters like bond lengths, bond angles, and dihedral angles.

For a molecule like 2-(4-Aminopyrimidin-2-yl)ethanol, geometry optimization would reveal the planarity of the pyrimidine (B1678525) ring and the specific spatial arrangement of the amino and ethanol (B145695) substituents. DFT methods, such as B3LYP, and other high-level approaches like Møller-Plesset perturbation theory (MP2), are used for this purpose. researchgate.net Studies on the related molecule 2-aminopyrimidine (B69317) have shown that methods like B3LYP and MP2 can accurately predict its geometry, confirming, for example, the slight non-planarity of the amino group relative to the pyrimidine ring. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (Based on 2-Aminopyrimidine Analogue) This table presents representative data for the 2-aminopyrimidine core, as calculated by DFT methods, to illustrate the output of a ground state geometry optimization.

| Parameter | Bond/Angle | DFT (B3LYP) Value |

| Bond Length | C2-N1 | 1.34 Å |

| C4-N3 | 1.33 Å | |

| C2-N (amino) | 1.36 Å | |

| Bond Angle | N1-C2-N3 | 117.5° |

| C4-C5-C6 | 117.0° | |

| Dihedral Angle | H-N-C2-N1 | 180.0° |

Note: Data is illustrative and based on published calculations for 2-aminopyrimidine researchgate.net.

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can be used to generate theoretical infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental results helps to confirm the molecule's structure and assign specific absorption bands to particular vibrational modes. sapub.org

For 2-(4-Aminopyrimidin-2-yl)ethanol, key vibrational modes would include:

N-H stretching vibrations of the amino group.

O-H stretching of the ethanol hydroxyl group.

C-H stretching in the pyrimidine ring and the ethyl side chain.

Ring vibrations of the pyrimidine core.

C-O and C-C stretching of the ethanol moiety.

Studies on ethanol have demonstrated that DFT calculations can accurately predict its vibrational spectrum, including the complex C-H stretching region and the distinct frequencies for its different conformers. sapub.orgnist.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis reveals the electron-donating and electron-accepting capabilities of a molecule. researchgate.net

For 2-(4-Aminopyrimidin-2-yl)ethanol, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, while the LUMO would also be distributed across the aromatic system. The analysis of these orbitals helps predict how the molecule will interact with other chemical species. researchgate.netlibretexts.org

Table 2: Conceptual Frontier Molecular Orbital Data This table illustrates the type of data obtained from an FMO analysis and its interpretation.

| Parameter | Typical Value (eV) | Implication |

| HOMO Energy | -6.0 to -5.0 | Energy of the outermost electrons; indicates electron-donating ability. |

| LUMO Energy | -2.0 to -1.0 | Energy of the lowest empty orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. Different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons. These are sites prone to electrophilic attack and are associated with lone pairs on atoms like oxygen and nitrogen. researchgate.net

Blue: Regions of most positive potential, electron-poor. These are sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of intermediate, near-zero potential.

For 2-(4-Aminopyrimidin-2-yl)ethanol, an MEP map would highlight the negative potential around the pyrimidine ring nitrogens and the oxygen of the hydroxyl group, identifying them as primary sites for hydrogen bonding. researchgate.net The hydrogen of the hydroxyl group and the hydrogens of the amino group would show positive potential, marking them as hydrogen bond donor sites.

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations or rotamers. Conformational analysis involves identifying the stable conformers and determining their relative energies and the energy barriers to rotation between them.

The ethanol side chain in 2-(4-Aminopyrimidin-2-yl)ethanol has rotatable C-C and C-O bonds, leading to various possible conformations. By analogy with ethanol and similar molecules, these would likely include gauche and trans (or anti) conformers. sapub.org Computational methods can systematically rotate these bonds and calculate the energy at each step to map out the potential energy surface. This analysis identifies the lowest-energy (most stable) conformer and assesses the flexibility of the side chain, which is crucial for how the molecule might interact with a biological target.

Quantum Chemical Approaches

While DFT is a widely used quantum chemical approach, other methods are also employed to study molecular properties. The Hartree-Fock (HF) method is a more fundamental ab initio approach, but it does not account for electron correlation, which can be important for accurate energy calculations.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), explicitly include electron correlation and often provide more accurate results, especially for intermolecular interactions like hydrogen bonding. researchgate.net Often, researchers use a combination of methods. For instance, a geometry optimization might be performed using the less computationally expensive B3LYP functional, followed by a more accurate single-point energy calculation using a method like MP2 or a different DFT functional to refine the results. researchgate.net These multi-level approaches provide a more robust and reliable theoretical investigation of the molecule's properties.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge transfer and intra- and intermolecular bonding interactions. acs.org It provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org

For aminopyrimidine systems, NBO analysis gives clear evidence of stabilization arising from hyperconjugative interactions. nih.gov This is achieved by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. uni-muenchen.dewisc.edu

A study on 2-aminopyrimidine used NBO analysis to investigate the change in electron density in σ* antibonding orbitals and the resulting stabilization energies, providing insights into hydrogen-bonded interactions. nih.gov Similarly, in a study of a salt formed between 2-aminopyrimidine and furantetracarboxylic acid, NBO analysis was employed to understand the nature and strength of the non-covalent interactions present in the crystal structure. rsc.org Weak occupancies in valence antibonding orbitals signal departures from an idealized Lewis structure, indicating delocalization effects. wikipedia.org

In Silico Studies of Binding Modes (General, without biological activity claims)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. sifisheriessciences.com This method is widely used in drug discovery to understand potential interactions at a molecular level. For aminopyrimidine derivatives, docking studies are performed to predict their binding modes and molecular interactions within the binding sites of various proteins. mdpi.comnih.gov

The general procedure involves preparing the three-dimensional structures of both the small molecule (ligand) and the protein (receptor). The ligand is then placed into the binding site of the receptor, and its conformational and orientational space is explored. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. sifisheriessciences.com

For example, in silico studies on various 2-aminopyrimidine derivatives have been conducted to predict their binding modes with enzymes like β-glucuronidase and cholinesterases. mdpi.comnih.govnih.gov These studies help in understanding how the aminopyrimidine scaffold and its substituents can fit into a protein's active site. Molecular dynamics simulations are sometimes used in conjunction with docking to assess the stability of the predicted binding poses over time. nih.gov It is important to note that these in silico methods predict potential binding modes and affinities, providing a basis for further experimental investigation.

Applications in Advanced Material and Chemical Design

Role in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a prominent strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric or bioisosteric, scaffold to discover new compounds with improved properties. The 2-aminopyrimidine (B69317) (2-AP) moiety, the central component of 2-(4-Aminopyrimidin-2-yl)ethanol, has proven to be an effective scaffold in this regard.

Researchers have successfully employed a scaffold hopping strategy by replacing a 2-aminoimidazole (2-AI) heterocycle with a 2-aminopyrimidine (2-AP) scaffold to generate new aryl 2-AP analogs. nih.govrsc.org This approach was based on previous findings that small molecules containing either of these heterocycles act as potent anti-biofilm agents. nih.gov The switch from the 2-AI to the 2-AP scaffold was a deliberate design choice to modulate the compound's properties, such as removing a hydrogen bond donating group and increasing the ring size. nih.gov

This strategy led to the development of new compounds that inhibit the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, these novel 2-AP analogs demonstrated the ability to suppress colistin (B93849) resistance in colistin-resistant Klebsiella pneumoniae, reducing the minimum inhibitory concentration (MIC) by as much as 32-fold. nih.gov The 2-aminopyrimidine scaffold has also been investigated as a replacement for the 2-aminoimidazole core in developing biofilm modulators, leading to the identification of both toxic and non-toxic inhibitors of bacterial biofilms. nih.gov

The following table summarizes the comparison between the original and the hopped scaffold in the context of anti-biofilm agent development.

| Feature | Original Scaffold (2-Aminoimidazole) | Hopped Scaffold (2-Aminopyrimidine) | Reference |

| Core Heterocycle | 2-Aminoimidazole (2-AI) | 2-Aminopyrimidine (2-AP) | nih.gov |

| Application | Anti-biofilm agents | Anti-biofilm agents | nih.govrsc.org |

| Target Organisms | Escherichia coli, P. aeruginosa | MRSA, K. pneumoniae | nih.gov |

| Key Outcome | Inhibition of biofilm formation | Inhibition of MRSA biofilm formation and suppression of colistin resistance | nih.gov |

Contributions to Ligand Design for Metal Complexation

The 2-aminopyrimidine structure within 2-(4-Aminopyrimidin-2-yl)ethanol provides multiple potential coordination sites for metal ions, making it a valuable ligand in coordination chemistry. The nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group can bind to metal centers. sciencenet.cn The presence of the ethanol (B145695) side chain introduces an additional hydroxyl (-OH) group, which can also participate in metal coordination, potentially allowing the molecule to act as a bidentate or even tridentate chelating ligand.

The versatility of aminopyrimidine derivatives as ligands has been demonstrated in the synthesis of various metal-organic frameworks (MOFs) and coordination complexes. sciencenet.cnacs.org For instance, substituted 2-aminopyrimidines like 2-amino-4-methylpyrimidine (B85506) have been used to construct a series of new silver(I) coordination complexes. sciencenet.cnacs.org In these structures, the aminopyrimidyl ligands, in conjunction with dicarboxylates, create diverse architectures, including two-dimensional (2D) and three-dimensional (3D) frameworks. sciencenet.cnacs.org The geometry of the Ag(I) ions and the nature of the substituents on the aminopyrimidine ring play a crucial role in determining the final structure of the complex. sciencenet.cnacs.org

The amino group is noted for its ability to form stable hydrogen-bonded arrays, while the ring nitrogen atom is a primary site for metal binding. sciencenet.cn In some systems, both the ring nitrogen and the exocyclic amino group can bind to a metal, acting in either a chelating or a bridging fashion. sciencenet.cn This coordinating ability is fundamental to the "metal complexes as ligands" approach, where a pre-formed metal-ligand complex is used as a building block to construct larger, polynuclear coordination polymers. nih.gov The hydroxyl group from the ethanol tail of 2-(4-Aminopyrimidin-2-yl)ethanol could further enhance its chelating ability, forming stable five- or six-membered rings with a metal ion, a common feature in stable metal complexes.

Structure-Activity Relationship (SAR) Investigations in Chemical Space Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical space exploration, aiming to understand how the chemical structure of a compound influences its biological activity. The 2-aminopyrimidine scaffold is a privileged structure that has been the subject of numerous SAR investigations to optimize its therapeutic potential. nih.govnih.govnih.govmdpi.com

By systematically modifying the substituents on the 2-aminopyrimidine ring, researchers can explore the chemical space around this core and identify derivatives with enhanced potency and selectivity. For example, a study on 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase synthesized twenty-seven different analogs by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines. nih.govmdpi.com The subsequent evaluation of their inhibitory activity revealed significant variations based on the nature of the substituent.

The table below, derived from a study on β-glucuronidase inhibitors, illustrates the impact of different substituents on the inhibitory activity (IC₅₀) of 2-aminopyrimidine derivatives. mdpi.com

| Compound | Substituent at position 4 | IC₅₀ (µM) | Reference |

| 8 | N-(4-chlorophenyl) | 72.0 ± 6.20 | mdpi.com |

| 9 | N-(4-bromophenyl) | 126.43 ± 6.16 | mdpi.com |

| 22 | N-(2,4-dinitrophenyl) | 300.25 ± 12.5 | mdpi.com |

| 23 | N-(4-nitrophenyl) | 257.0 ± 4.18 | mdpi.com |

| 24 | N-(3,4-dichlorophenyl) | 2.8 ± 0.10 | mdpi.com |

| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | mdpi.com |

Q & A

Basic Synthesis: What are the established synthetic routes for preparing 2-(4-Aminopyrimidin-2-yl)ethanol, and what experimental conditions are critical for optimal yield?

Methodological Answer:

A common approach involves refluxing a pyrimidine precursor (e.g., 2-chloro-4-aminopyrimidine) with ethanolamine or a substituted ethanol derivative in ethanol or methanol under basic conditions. Catalysts like lithium hydroxide (LiOH) or HCl are often added to facilitate nucleophilic substitution or condensation reactions . For example, analogous syntheses of pyrimidine-methanol derivatives use refluxing ethanol with stoichiometric reagents for 4–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product . Critical factors include reaction time, solvent polarity, and catalyst loading to minimize side products like unreacted amines or dimerization.

Structural Characterization: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the molecular structure of 2-(4-Aminopyrimidin-2-yl)ethanol?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) can determine bond lengths, angles, and hydrogen-bonding networks, especially for resolving tautomeric forms or positional isomerism in the pyrimidine ring . For NMR, - and -NMR in DMSO- or CDCl can distinguish between amine (-NH) and hydroxyl (-OH) protons, with -NMR typically showing signals at δ 4.5–5.0 ppm for the ethanol -CH-OH group and δ 6.5–8.0 ppm for pyrimidine protons . DEPT-135 and HSQC experiments further confirm carbon connectivity.

Purity Assessment: What analytical techniques are most reliable for assessing the purity of 2-(4-Aminopyrimidin-2-yl)ethanol, and how can impurities be identified?

Methodological Answer:

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for quantifying purity. Reverse-phase methods using acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 minutes) resolve polar impurities like unreacted amines or hydroxylated byproducts . Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) provides rapid qualitative checks. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and detects trace impurities via fragmentation patterns .

Advanced Synthesis: How can solvent effects and catalyst selection be optimized to enhance regioselectivity in pyrimidine-ethanol derivatives?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) often improve solubility of pyrimidine intermediates but may increase side reactions. Ethanol/water mixtures balance reactivity and cost for large-scale synthesis . Catalysts like p-toluenesulfonic acid (PTSA) or Amberlyst-15 can enhance regioselectivity by stabilizing transition states. For example, LiOH in water/ethanol systems promotes selective substitution at the pyrimidine C2 position over C4/C6 . Computational modeling (DFT) of reaction intermediates can guide solvent/catalyst selection .

Data Contradiction: How can discrepancies between experimental and computational thermodynamic properties (e.g., vaporization enthalpy) be resolved?

Methodological Answer:

Discrepancies often arise from approximations in computational methods (e.g., DFT functional selection). Experimental validation via calorimetry (e.g., DSC for ) or gas-phase measurements (e.g., Knudsen effusion) provides benchmarks . For 2-(4-Aminopyrimidin-2-yl)ethanol, group-contribution methods (e.g., Benson’s increments) can estimate thermodynamic properties if experimental data is lacking. Disagreements between predicted and observed values may indicate unaccounted hydrogen bonding or solvation effects .

Biological Activity: What in vitro assays are suitable for evaluating the antimicrobial potential of 2-(4-Aminopyrimidin-2-yl)ethanol?

Methodological Answer:

Standard assays include:

- Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic activity.

- Enzyme inhibition studies (e.g., dihydrofolate reductase assays) to probe pyrimidine-targeted mechanisms .

Controls should include structurally related compounds (e.g., trimethoprim) to validate specificity.

Computational Modeling: How can density functional theory (DFT) predict reaction pathways for 2-(4-Aminopyrimidin-2-yl)ethanol in nucleophilic substitution reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G**) model transition states and intermediates. Key steps:

Geometry optimization of reactants (pyrimidine, ethanolamine).

Identification of transition states (Nudged Elastic Band method).

Calculation of activation energies () to compare pathways (e.g., C2 vs. C4 substitution) .

Solvent effects are incorporated via PCM or SMD models. Outputs include Mulliken charges to predict electrophilic sites on the pyrimidine ring.

Reaction Mechanism: What spectroscopic techniques confirm the formation of intermediates during the synthesis of 2-(4-Aminopyrimidin-2-yl)ethanol?

Methodological Answer:

- In situ FT-IR monitors disappearance of starting material peaks (e.g., C-Cl stretch at 750 cm) and emergence of C-N (1250 cm) and O-H (3400 cm) stretches.

- LC-MS tracks intermediates (e.g., protonated ethanolamine adducts) in real time .

- -NMR (if isotopically labeled) clarifies nitrogen hybridization changes during substitution .

Stability Studies: How should 2-(4-Aminopyrimidin-2-yl)ethanol be stored to prevent decomposition, and what degradation products are likely?

Methodological Answer:

Store under inert atmosphere (N/Ar) at –20°C in amber vials to avoid oxidation and photodegradation. Common degradation pathways include:

- Hydrolysis : Cleavage of the ethanolamine moiety under acidic/alkaline conditions, yielding 4-aminopyrimidine-2-carboxylic acid.

- Oxidation : Formation of pyrimidine ketone derivatives, detectable via HPLC-MS .

Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life.

Enantiomer Separation: What chiral resolution methods are applicable if 2-(4-Aminopyrimidin-2-yl)ethanol exhibits stereoisomerism?

Methodological Answer:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Diastereomeric salt formation using tartaric acid or camphorsulfonic acid, followed by recrystallization .

- Enzymatic resolution (e.g., lipase-catalyzed acylation of the hydroxyl group) .

Circular dichroism (CD) or polarimetry confirms enantiomeric excess (>95% ee).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.